molecular formula C36H44P2 B1608558 1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane CAS No. 220185-37-5

1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane

Cat. No.: B1608558
CAS No.: 220185-37-5
M. Wt: 538.7 g/mol
InChI Key: RNPCSNOMEQKYEQ-UHFFFAOYSA-N
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Description

1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane is a chemical compound with the molecular formula C36H44P2. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it useful in coordination chemistry and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane typically involves the reaction of 1,4-dibromobutane with bis(3,5-dimethylphenyl)phosphine in the presence of a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine groups results in the formation of phosphine oxides, while substitution reactions yield various substituted phosphine derivatives .

Scientific Research Applications

1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane involves its ability to act as a bidentate ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane is unique due to the presence of 3,5-dimethylphenyl groups, which provide steric hindrance and electronic effects that can influence the reactivity and selectivity of the metal complexes it forms. This makes it particularly useful in certain catalytic applications where these properties are advantageous .

Properties

IUPAC Name

4-bis(3,5-dimethylphenyl)phosphanylbutyl-bis(3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44P2/c1-25-13-26(2)18-33(17-25)37(34-19-27(3)14-28(4)20-34)11-9-10-12-38(35-21-29(5)15-30(6)22-35)36-23-31(7)16-32(8)24-36/h13-24H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPCSNOMEQKYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(CCCCP(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400569
Record name 1,4-BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]BUTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220185-37-5
Record name 1,4-BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]BUTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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